molecular formula C22H19N3O4S2 B2636533 ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-66-8

ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2636533
CAS No.: 851948-66-8
M. Wt: 453.53
InChI Key: RZMKXTFSQNSAML-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a thiophene ring, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the thiophene ring and the ethyl ester group. Common reagents used in these reactions include various amines, acyl chlorides, and thiophene derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thienopyridazine derivatives. Similar compounds include:

    Thieno[3,4-d]pyridazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiophene derivatives: Compounds with a thiophene ring exhibit similar chemical reactivity but may have different biological activities.

    Pyridazine derivatives: These compounds have a pyridazine core and can be used to study structure-activity relationships.

This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-3-29-22(28)19-16-12-31-20(23-17(26)11-15-5-4-10-30-15)18(16)21(27)25(24-19)14-8-6-13(2)7-9-14/h4-10,12H,3,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMKXTFSQNSAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CS3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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